A Senior Application Scientist's Guide to Dimethyl Propargylmalonate: Synthesis, Properties, and Applications in Modern Chemistry
A Senior Application Scientist's Guide to Dimethyl Propargylmalonate: Synthesis, Properties, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of organic synthesis and medicinal chemistry, the efficiency with which complex molecular architectures can be assembled is paramount. Dimethyl propargylmalonate (DMPM), identified by its CAS Number 95124-07-5 , has emerged as a highly valuable and versatile C3 synthon.[1][2][3] Its structure, which uniquely combines the nucleophilic potential of a malonic ester with the reactive functionality of a terminal alkyne, positions it as a powerful tool for constructing intricate carbocyclic and heterocyclic systems. This guide provides an in-depth examination of DMPM, from its fundamental properties and synthesis to its strategic applications in cutting-edge chemical transformations relevant to drug discovery and materials science.
Core Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of a reagent is the foundation of its effective application. Dimethyl propargylmalonate is a colorless to light yellow liquid under standard conditions.[4] Its key physical and chemical characteristics are summarized below, providing a reliable reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 95124-07-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [1][3] |
| Molecular Weight | 170.16 g/mol | [1][2] |
| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [3] |
| Boiling Point | 93-95 °C at 7 mmHg | [2][4] |
| Density | 1.119 g/mL at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.444 | [2] |
| Form | Liquid | [2] |
| SMILES String | COC(=O)C(CC#C)C(=O)OC | [2][3] |
| InChI Key | PWQAXFWWMXTVFT-UHFFFAOYSA-N | [2] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for structural verification and reaction monitoring.[5] These analytical tools are crucial for confirming the identity and purity of both the starting material and the resulting products.
Synthesis of Dimethyl Propargylmalonate: A Validated Protocol
The most common and efficient synthesis of DMPM involves the C-alkylation of dimethyl malonate with propargyl bromide. This reaction is a classic example of malonic ester synthesis, a robust method for forming carbon-carbon bonds.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, a suitable base is used to deprotonate the acidic α-carbon of dimethyl malonate, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile. The second step is a classic S_N2 reaction where the enolate attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired product. The choice of base and solvent is critical; a non-nucleophilic base is preferred to avoid side reactions with the ester groups, and an anhydrous solvent is necessary to prevent quenching of the enolate.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4]
Reagents:
-
Dimethyl malonate (CAS 108-59-8)[6]
-
Propargyl bromide (CAS 106-96-7)
-
Sodium metal or Sodium ethoxide
-
Anhydrous Ethanol or other suitable anhydrous solvent (e.g., THF)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Base Preparation: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction is exothermic and should be performed with caution.
-
Enolate Formation: The reaction vessel is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 equivalent) is then added dropwise to the stirred sodium ethoxide solution.[4] The mixture is stirred at this temperature for 15-30 minutes to ensure complete formation of the enolate.
-
Alkylation: Propargyl bromide (1.0 equivalent) is added dropwise to the enolate solution at 0 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side products.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight to ensure the reaction goes to completion.[4]
-
Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between distilled water and diethyl ether.
-
Extraction: The aqueous layer is extracted twice more with diethyl ether. The organic layers are combined.[4]
-
Drying and Concentration: The combined organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.[4]
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure dimethyl propargylmalonate.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Dimethyl Propargylmalonate.
Core Applications in Synthesis and Drug Discovery
The utility of DMPM stems from the orthogonal reactivity of its two key functional groups. The activated methylene can be further functionalized, while the terminal alkyne is a gateway to a vast array of transformations, including cycloadditions, hydrations, and coupling reactions.
[3+2] Annulation for Cyclopentane Scaffolds
DMPM is a key reactant in [3+2] annulation reactions, a powerful strategy for constructing five-membered rings. For instance, it reacts with various nitroalkenes in the presence of a base catalyst like Triton B to stereoselectively form functionalized nitromethylenecyclopentanes.[4] This transformation is significant as the cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals.
Precursor for "Click BOX" Ligands
The terminal alkyne of DMPM is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry." DMPM can be converted into propargylmalonamide intermediates, which then undergo CuAAC to prepare "click BOX" ligands.[4] These chiral ligands are instrumental in asymmetric catalysis, a field crucial for the enantioselective synthesis of drug candidates.
Cascade Catalysis for Complex Architectures
DMPM is employed in elegant cascade reactions that combine multiple catalytic cycles to rapidly build molecular complexity. For example, it can react with α,β-unsaturated ketones in a one-pot process involving organocatalysis and transition metal catalysis to generate complex cyclopentene derivatives.[4] This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
Versatility in Chemical Synthesis Diagram
Caption: Key synthetic routes starting from Dimethyl Propargylmalonate.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of dimethyl propargylmalonate is essential. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place. For long-term stability, it is recommended to store at 0-8 °C, sealed tightly to prevent moisture contamination.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
Conclusion
Dimethyl propargylmalonate (CAS 95124-07-5) is more than just a simple chemical; it is a strategic enabler for chemical innovation. Its dual functionality allows for a diverse range of synthetic transformations, making it an indispensable tool for accessing complex molecular scaffolds found in pharmaceuticals, agrochemicals, and advanced materials. From the construction of fundamental carbocyclic rings to its role in sophisticated cascade reactions and the synthesis of chiral ligands, DMPM provides researchers with a reliable and versatile platform to advance the frontiers of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.
References
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PubChem. Dimethyl Dipropargylmalonate. [Link]
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PrepChem.com. Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. [Link]
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Organic Syntheses. Procedure for Synthesis of Cyclopropane Diesters. [Link]
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NIST WebBook. Diethyl malonate. [Link]
-
Wikipedia. Dimethyl malonate. [Link]
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